

Application Notes and Protocols for In Vitro Transcription Assays Involving Secalciferol

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Compound of Interest

Compound Name: Secalciferol

Cat. No.: B192353

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Introduction

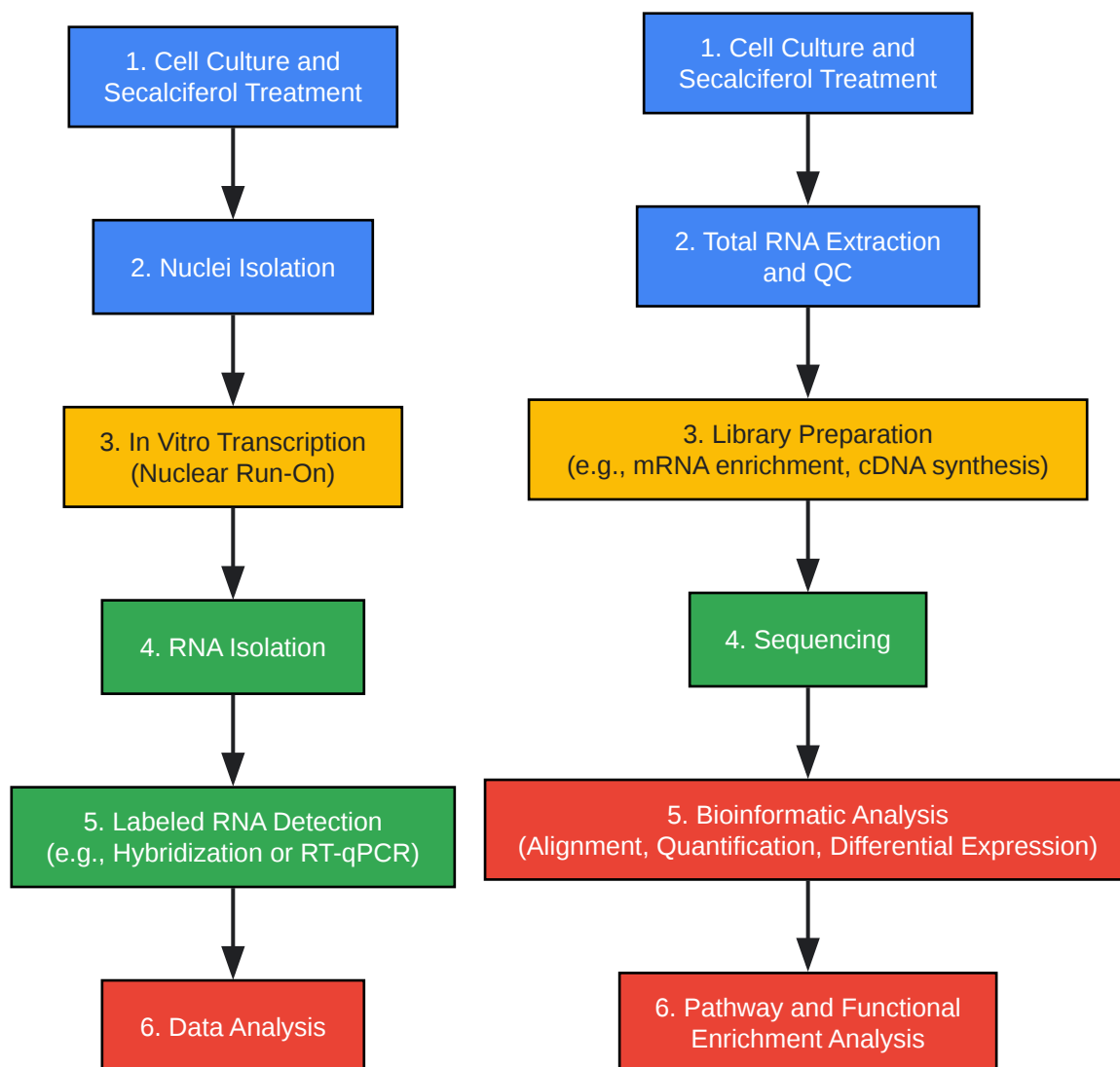
Secalciferol, a synthetic analog of the active form of vitamin D3 (calcitriol), is a potent modulator of gene transcription. Its primary mechanism of action is through the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor (RXR) to regulate the expression of a multitude of target genes.^{[1][2][3][4]} This regulation is critical in various physiological processes, including calcium and phosphate homeostasis, immune function, and cellular proliferation and differentiation.^{[1][4]} Understanding the precise transcriptional effects of **Secalciferol** is paramount for drug development and for elucidating its therapeutic potential.

These application notes provide detailed protocols for two key in vitro assays to assess the transcriptional effects of **Secalciferol**: the Nuclear Run-On Assay, which measures real-time transcription rates, and RNA Sequencing (RNA-Seq), which provides a comprehensive overview of changes in the transcriptome.

Signaling Pathway of Secalciferol

Secalciferol exerts its genomic effects by binding to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with RXR. The **Secalciferol**-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.^{[2][5]} This binding event

recruits a complex of coactivators (e.g., SRC1, CBP, MED1) or corepressors (e.g., NCOR1, SMRT), which modulate the rate of transcription by RNA polymerase II.[1][5][6]



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